Calichemicin gamma1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

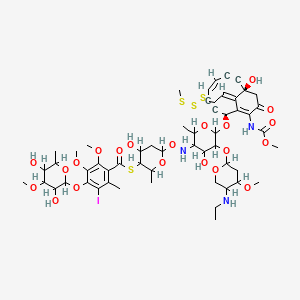

Calichemicin gamma1, also known as this compound, is a useful research compound. Its molecular formula is C55H74IN3O21S4 and its molecular weight is 1368.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

DNA Binding and Strand Scission Mechanism

Calicheamicin γ1I exerts cytotoxicity by binding the DNA minor groove and inducing double-strand breaks.

Key Steps:

-

Minor Groove Recognition :

-

The aryltetrasaccharide moiety directs sequence-specific binding to oligopyrimidine-oligopurine tracts, particularly at (T-C-C-T)·(A-G-G-A) sites .

-

The iodine atom on the thiobenzoate ring and sulfur atoms form critical contacts with exocyclic amino protons of guanine residues, enhancing binding affinity .

-

-

Activation and Bergman Cyclization :

-

Hydrogen Abstraction and DNA Cleavage :

Table 1: Activation Energies for Bergman Cyclization

| Conformation | ΔH‡ (kcal/mol) | Method | Reference |

|---|---|---|---|

| Z-Twistboat (Z-TB) | 25–31 | B3LYP/6-31G(d,p) | |

| E-Chair (E-C) | ~20 | B3LYP/6-31G(d,p) |

Glycosylation Sequence:

-

CalG3 : Transfers 4,6-dideoxy-4-hydroxylamino-α-D-glucose to calicheamicinone .

-

CalG2 : Attaches 4-deoxy-thio-α-D-digitoxose, forming a hydroxylamino glycosidic bond .

-

CalG1/G4 : Add outer sugars (3-O-methyl-α-L-rhamnose and 4-amino-2,4,6-trideoxy-α-L-idose) .

Table 2: Glycosyltransferase Functions

| Enzyme | Sugar Transferred | Key Feature |

|---|---|---|

| CalG3 | 4,6-dideoxy-4-hydroxylamino-D-glucose | GT-B fold; conserved catalytic dyad |

| CalG2 | 4-deoxy-thio-D-digitoxose | Unique mechanism (no catalytic dyad) |

| CalG1 | 3-O-methyl-L-rhamnose | Reversible reaction kinetics |

| CalG4 | 4-amino-2,4,6-trideoxy-L-idose | Acyltransferase collaboration |

Structural Insights into Reactivity

-

DNA Complex : NMR and molecular dynamics reveal a right-handed B-DNA helix with widened minor groove at the enediyne binding site . The aryltetrasaccharide adopts an extended conformation, positioning the enediyne for H-abstraction .

-

Enzyme Dynamics : CalG3’s GT-B fold includes a flexible loop critical for nucleotide diphosphate (NDP) binding, while CalG2 lacks the conserved His/Asp catalytic dyad .

Thiol-Triggered Activation Pathway

The activation involves:

-

Thiol Conjugation : Glutathione initiates a Michael addition, forming a cyclohexanone intermediate .

-

Cyclohexanone Tautomerism : Thermodynamic favorability of the E-chair conformation reduces Bergman cyclization activation energy to ~20 kcal/mol .

-

Diradical Stability : The DNA minor groove stabilizes the transition state, enabling site-specific cleavage .

属性

分子式 |

C55H74IN3O21S4 |

|---|---|

分子量 |

1368.4 g/mol |

IUPAC 名称 |

S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9R,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |

InChI |

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26?,27?,28?,30?,31?,33-,34?,35?,36?,40?,42?,43?,44?,47?,48?,50?,52?,53?,55-/m0/s1 |

InChI 键 |

HXCHCVDVKSCDHU-QASIUONNSA-N |

手性 SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |

规范 SMILES |

CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |

Pictograms |

Irritant; Health Hazard |

同义词 |

calicheamicin gamma(1)I calichemicin gamma1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。